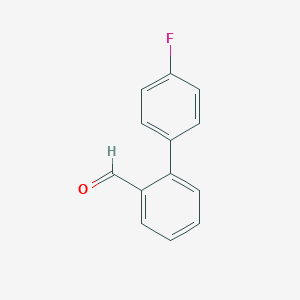
2-(4-氟苯基)苯甲醛
描述
2-(4-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of benzaldehyde where a fluorine atom is substituted at the para position of the phenyl ring
科学研究应用
2-(4-Fluorophenyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the development of drugs with potential antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
2-(4-Fluorophenyl)benzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the fungal cells from oxidative stress. By disrupting these antioxidation systems, 2-(4-Fluorophenyl)benzaldehyde inhibits fungal growth .
Mode of Action
The compound interacts with its targets by destabilizing the cellular redox homeostasis of the fungi . This disruption leads to an increase in oxidative stress within the fungal cells, which can inhibit their growth and proliferation . The compound’s effectiveness as an antifungal agent increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected biochemical pathway primarily involves the cellular antioxidation systems of fungi . When 2-(4-Fluorophenyl)benzaldehyde disrupts these systems, it leads to an imbalance in the redox state of the fungal cells. This imbalance can cause damage to various cellular components, including proteins, lipids, and DNA, thereby inhibiting the growth and proliferation of the fungi .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent .
Result of Action
The primary result of the action of 2-(4-Fluorophenyl)benzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems of fungi, the compound causes an increase in oxidative stress within the fungal cells. This stress can lead to damage to various cellular components and inhibit the growth and proliferation of the fungi .
生化分析
Biochemical Properties
2-(4-Fluorophenyl)benzaldehyde plays a significant role in various biochemical reactions. It can act as a synthetic intermediate in the formation of Schiff base compounds, which have shown antimicrobial properties . The aldehyde group in 2-(4-Fluorophenyl)benzaldehyde allows it to participate in condensation reactions with amines, forming imines that can interact with enzymes and proteins. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific biochemical context.
Cellular Effects
2-(4-Fluorophenyl)benzaldehyde has been observed to influence cellular processes significantly. It can disrupt cellular redox homeostasis, leading to oxidative stress in cells . This disruption can affect cell signaling pathways, particularly those involved in the oxidative stress response. Additionally, 2-(4-Fluorophenyl)benzaldehyde can alter gene expression by modulating transcription factors that respond to oxidative stress, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)benzaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. For example, it can inhibit enzymes involved in the antioxidation pathway, such as superoxide dismutases and glutathione reductase . This inhibition results in the accumulation of reactive oxygen species (ROS), which can further modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)benzaldehyde can change over time. The compound is relatively stable under standard laboratory conditions but can degrade under prolonged exposure to light and air . Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that continuous exposure to 2-(4-Fluorophenyl)benzaldehyde can lead to sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2-(4-Fluorophenyl)benzaldehyde can induce toxic effects, including severe oxidative stress and cellular apoptosis . These threshold effects are crucial for determining safe dosage levels for potential therapeutic applications.
Metabolic Pathways
2-(4-Fluorophenyl)benzaldehyde is involved in several metabolic pathways. It can undergo oxidation to form carboxylic acids or reduction to form alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a role in these metabolic transformations . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(4-Fluorophenyl)benzaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)benzaldehyde is critical for its activity and function. It can localize to various cellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 2-(4-Fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atom with fluorine .
Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Fluorophenyl)benzaldehyde often involves the chlorination of 4-fluorotoluene to produce benzal chloride, followed by oxidation to yield the desired aldehyde . This method is preferred due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 2-(4-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 2-(4-Fluorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
4-Fluorobenzaldehyde: Similar structure but lacks the additional phenyl ring.
2-Fluorobenzaldehyde: Fluorine atom is positioned ortho to the aldehyde group.
3-Fluorobenzaldehyde: Fluorine atom is positioned meta to the aldehyde group.
Uniqueness: 2-(4-Fluorophenyl)benzaldehyde is unique due to the presence of both a fluorine atom and an additional phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its simpler counterparts .
属性
IUPAC Name |
2-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENDTDXVOJYDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362619 | |
| Record name | 2-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-46-0 | |
| Record name | 2-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192863-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


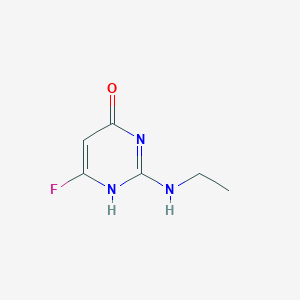
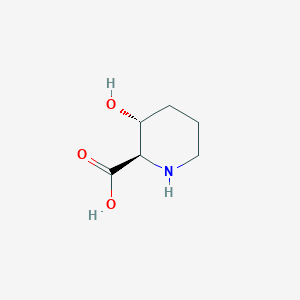
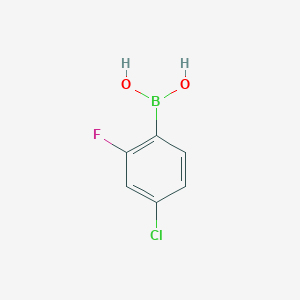
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)
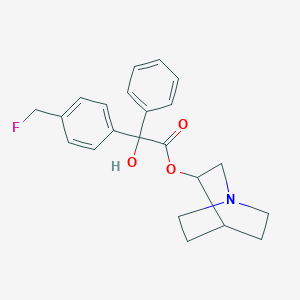

![Formamide, N-[(2-aminophenyl)methyl]-(9CI)](/img/structure/B66966.png)
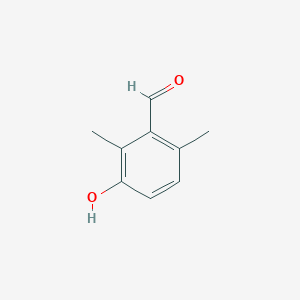
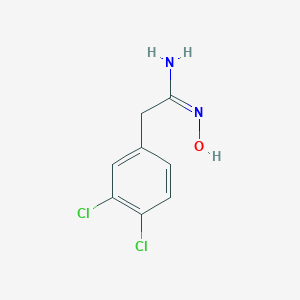
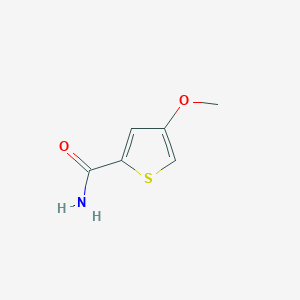
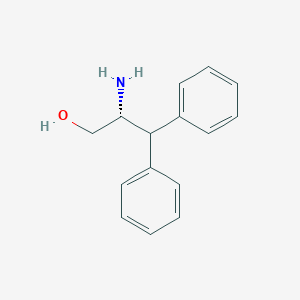
![1,5-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B66982.png)

